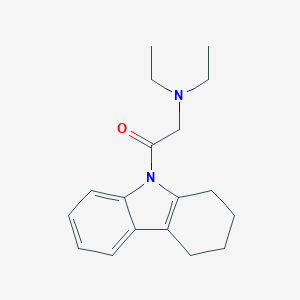
N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine, also known as MNNG, is a chemical compound that has been widely used in scientific research due to its ability to induce DNA damage.
Mécanisme D'action
N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine induces DNA damage by alkylating guanine residues in DNA, resulting in the formation of O6-methylguanine. This modification can lead to mutations, chromosomal aberrations, and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine depend on the dose and duration of exposure. At low doses, N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine can induce DNA repair mechanisms and promote cell survival. However, at high doses, N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine can cause extensive DNA damage and cell death. N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine has also been shown to induce oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine in lab experiments is its ability to induce specific types of DNA damage, which can be useful for studying the effects of DNA damage on cells and organisms. However, N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine can also be toxic to cells at high doses, which can limit its use in certain experiments. Additionally, the effects of N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine can vary depending on the cell type and experimental conditions, which can make it difficult to compare results across studies.
Orientations Futures
There are several future directions for research on N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine. One area of interest is the development of new therapies that can target cells with DNA damage induced by N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine. Another area of research is the identification of biomarkers that can predict the response of cells to N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine-induced DNA damage. Additionally, further studies are needed to understand the mechanisms underlying the biochemical and physiological effects of N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine and to identify potential strategies for mitigating its toxic effects.
Méthodes De Synthèse
N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine can be synthesized by the nitrosation of 2-methylindole-5-carboxylic acid with sodium nitrite in the presence of hydrochloric acid. The resulting product is then treated with hydroxylamine hydrochloride to obtain N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine.
Applications De Recherche Scientifique
N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine has been used extensively in scientific research to study the effects of DNA damage on cells and organisms. It is commonly used to induce mutations in bacterial and mammalian cells, as well as in animal models. N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine has also been used to study the role of DNA damage in cancer development and to test the efficacy of potential cancer therapies.
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine |
InChI |
InChI=1S/C9H9N3O2/c1-5-4-6-7(10-5)2-3-8(11-13)9(6)12-14/h2-4,10-11,13H,1H3 |
Clé InChI |
QPGFATCROJQOLS-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC2=C(N1)C=CC(=C2N=O)NO |
SMILES |
CC1=CC2=C(N1)C=CC(=C2N=O)NO |
SMILES canonique |
CC1=CC2=C(N1)C=CC(=C2N=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-4-(2-fluorophenyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249832.png)


![N-[2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B249843.png)
![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B249844.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B249855.png)


![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)


